
MK7622
概要
説明
MK7622 is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (M1 mAChR) . It was developed to enhance M1 receptor activity by binding to an allosteric site, thereby amplifying the receptor's response to endogenous acetylcholine without directly activating it. This mechanism theoretically offers improved selectivity over orthosteric agonists, which directly bind to the acetylcholine-binding site and often cause off-target effects. This compound has been investigated for neurodegenerative disorders, including Alzheimer’s disease (AD), where M1 receptor activation is hypothesized to improve cognitive function .
However, clinical trials revealed significant challenges: this compound was associated with 2–3× more cholinergic adverse events (AEs), such as cardiovascular effects (elevated blood pressure, heart rate) and gastrointestinal disturbances, compared to placebo. These AEs led to higher study discontinuation rates in AD patients .
準備方法
Synthetic Routes for MK-7622
Discovery-Phase Synthesis: From Bicyclic Cores to Tricyclic Systems
The initial synthesis of MK-7622 (compound 11 in discovery-phase nomenclature) began with methylnaphthalene 14 , which underwent treatment with Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) to form intermediate 15 . Oxidative cleavage of 15 using ozone or other oxidizing agents yielded a diketone, which was subsequently esterified to methyl ester 16 . Nitro reduction via catalytic hydrogenation and bromination with elemental bromine produced brominated intermediate 17 . Hydrolysis of 17 under acidic conditions generated carboxylic acid 18 , which underwent HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)-mediated coupling with (1S,2S)-trans-1-hydroxy-2-aminocyclohexane to form amide 19 . Cyclization of 19 with dimethylformamide dimethyl acetal (DMF·DMA) yielded benzoquinazoline 20 , a pivotal intermediate.
A Negishi cross-coupling reaction between 20 and (2-chloro-5-pyridyl)methylzinc chloride introduced the pyridylmethyl group, producing chloropyridine 9 . Further functionalization of 9 via nucleophilic aromatic substitution or metal-catalyzed couplings yielded derivatives 10–13 , with 11 (MK-7622) exhibiting optimal M₁ potency and CNS penetration .
Key Data from Discovery Synthesis
Parameter | Value for MK-7622 (11 ) | Reference |
---|---|---|
M₁ Potentiation (IP) | <5 nM | |
Solubility (pH 2) | 6–9 mg/mL | |
LogD | 2.8 | |
Rat CSF/Plasma Ratio | 0.8 |
Process Chemistry Optimization: Scalable and GMP-Compliant Routes
To transition MK-7622 into clinical trials, a process chemistry route was developed to address genotoxic intermediates and scalability limitations . The optimized route diverged from the discovery synthesis by employing commercial bromoindazole 22 (SM1) as the starting material. Suzuki-Miyaura coupling of 22 with bromobenzaldehyde 18 (SM2) produced aldehyde 23 , which was converted to oxime 24 via hydroxylamine treatment . Zinc-mediated reduction of 24 yielded benzylamine 19 , a critical intermediate shared with the discovery route.
In parallel, commercial nicotinic ester 20 (SM3) was oxidized with selenium dioxide to aldehyde 25 , which underwent reductive amination with 19 using sodium triacetoxyborohydride (STAB) to form MK-7622 . This convergent approach avoided genotoxic benzyl chlorides and improved overall yield to 50.5% over four steps .
Process Route Highlights
-
Step 1 : Suzuki coupling (SM1 + SM2 → 23 )
-
Step 2 : Oxime formation (23 → 24 )
-
Step 3 : Zn reduction (24 → 19 )
-
Step 4 : Reductive amination (19 + 25 → MK-7622)
Key Reactions and Mechanistic Insights
Negishi Cross-Coupling
The Negishi reaction between benzoquinazoline 20 and (2-chloro-5-pyridyl)methylzinc chloride facilitated the introduction of the pyridylmethyl group. This palladium-catalyzed coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the organozinc reagent, and reductive elimination to form the C–C bond . The reaction’s efficiency ( yield) was critical for maintaining throughput in early-stage synthesis .
Reductive Amination
The final step in the process route employed STAB-mediated reductive amination to couple benzylamine 19 with aldehyde 25 . This one-pot reaction involves imine formation followed by borohydride reduction, achieving conversion and minimizing byproducts .
Analytical Characterization and Quality Control
MK-7622 was characterized using advanced spectroscopic and chromatographic techniques:
-
NMR : H and C spectra confirmed the tricyclic core and substituent regiochemistry .
-
Mass Spectrometry : High-resolution APCI-MS verified the molecular ion () .
Physicochemical Properties
Property | Value | Method |
---|---|---|
Crystalline Form | Fumarate salt | XRPD |
Solubility (SGF) | 2.3 mg/mL | Kinetic solubility |
Solubility (FaSSIF) | 0.04 mg/mL | Kinetic solubility |
LogD (pH 7.4) | 2.8 | Shake-flask |
Scale-Up Challenges and Solutions
Solubility and Salt Formation
MK-7622’s pH-dependent solubility necessitated salt formation to enhance bioavailability. The fumarate salt, identified through polymorph screening, exhibited acceptable solubility in simulated gastric fluid (2.3 mg/mL) and enabled consistent dissolution profiles .
Genotoxic Impurity Control
Replacement of benzyl chloride 21 with aldehyde 25 in the process route eliminated potential genotoxic intermediates . Additionally, stringent control of residual metal catalysts (Pd, Zn) ensured compliance with ICH Q3D guidelines .
化学反応の分析
MK-7622は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子の官能基を変更するために実行できます。
科学研究への応用
科学的研究の応用
Alzheimer's Disease
One of the primary areas of investigation for MK7622 has been Alzheimer's disease. Clinical trials have evaluated its efficacy as an adjunctive therapy to acetylcholinesterase inhibitors. A notable randomized controlled trial demonstrated that this compound did not significantly improve cognitive function or daily living activities in patients with mild-to-moderate Alzheimer's disease . The trial was halted due to futility, indicating that while this compound may enhance receptor activity, it does not translate into clinical benefits for this population.
Schizophrenia and Cognitive Deficits
This compound has also been studied for its potential to reverse cognitive deficits induced by atypical antipsychotics such as risperidone. In preclinical models, this compound exhibited the ability to ameliorate cognitive impairments associated with antipsychotic treatment, suggesting a possible role in managing cognitive symptoms in schizophrenia .
Preclinical Studies
Preclinical studies have provided insights into the behavioral effects of this compound. For instance, studies involving rodent models have demonstrated that this compound can induce significant changes in synaptic activity within the prefrontal cortex, which is crucial for cognitive functions such as memory and decision-making . However, excessive activation of the M1 receptor has been associated with adverse effects like seizures, highlighting the need for careful dosing and monitoring during therapeutic use .
Summary of Clinical Trials
Study Name | Indication | Phase | Results | Publication Date |
---|---|---|---|---|
Randomized Controlled Trial | Alzheimer's Disease | Phase 2 | No significant improvement in cognition or function | April 26, 2018 |
Preclinical Model Study | Schizophrenia | N/A | Reversed cognitive deficits induced by atypical antipsychotics | Ongoing |
Safety and Efficacy Concerns
Despite its promising mechanism, safety concerns have emerged from clinical trials. Participants receiving this compound experienced higher rates of adverse events compared to those on placebo, particularly cholinergically related side effects . This raises questions about the therapeutic window and tolerability of this compound in clinical settings.
作用機序
MK-7622は、M1ムスカリン受容体を選択的にモジュレートすることによって効果を発揮します。認知プロセスに関与する神経伝達物質であるアセチルコリンに対する受容体の応答を強化します。この化合物は、受容体上のアロステリック部位に結合し、アセチルコリンに対する受容体の親和性を高め、そのシグナル伝達を強化します。 このM1受容体のモジュレーションは、アルツハイマー病患者の認知機能を改善すると考えられています .
類似化合物との比較
The development of M1-targeted therapeutics has been hindered by a narrow therapeutic window due to cholinergic side effects. Below, MK7622 is compared to structurally and mechanistically related compounds, including orthosteric agonists, allosteric modulators, and antagonists (Table 1).
Table 1: Comparison of this compound with Key M1-Targeted Compounds
Key Findings
Mechanistic Differences: Orthosteric agonists (Xanomeline, PF-06767832, AZD6088): Directly activate M1 receptors, often with poor selectivity due to structural homology among mAChR subtypes. Xanomeline, for example, also activates M4 receptors, exacerbating side effects like sweating and gastrointestinal distress . Allosteric modulators (this compound, GSK1034702): Enhance receptor activity only in the presence of endogenous acetylcholine. While this compound showed moderate selectivity, its AEs suggest residual activity at peripheral receptors (e.g., cardiac M2/M3) or excessive central M1 activation . Antagonists (Diphenidol HCl): Block M2/M3 receptors, used for motion sickness. Contrasts with this compound’s mechanism but highlights the risks of non-selective mAChR modulation (e.g., dry mouth) .
Safety and Tolerability: this compound’s AE profile parallels orthosteric agonists despite its allosteric mechanism, suggesting that even selective amplification of acetylcholine signaling may exceed tolerable thresholds in clinical settings .
Clinical Outcomes: this compound and Xanomeline both faced discontinuation in AD trials due to AEs, whereas GSK1034702 remains under investigation, highlighting the variability in allosteric modulator design .
生物活性
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It has been investigated primarily for its potential therapeutic benefits in treating cognitive impairments associated with Alzheimer's disease (AD). This article explores the biological activity of MK-7622, including its mechanism of action, clinical trial outcomes, and relevant preclinical studies.
MK-7622 enhances the activity of the M1 muscarinic receptor, which is implicated in cognitive functions such as learning and memory. By modulating this receptor, MK-7622 aims to improve cholinergic signaling in the brain, particularly in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Phase II Clinical Trial
A randomized, double-blind, proof-of-concept trial involving 240 participants with mild-to-moderate Alzheimer's disease was conducted to assess the efficacy of MK-7622. Participants were treated with 45 mg of MK-7622 or a placebo for 24 weeks. The primary endpoints included changes in cognitive function measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) and daily living activities assessed by the Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory.
Results:
- Cognition: No significant improvement was observed in cognition at 12 weeks (group difference: 0.18; 95% CI: -1.0 to 1.3).
- Function: No improvement in daily living activities at 24 weeks (group difference: 0.06; 95% CI: -2.4 to 2.5).
- Adverse Events: Higher discontinuation rates due to adverse events were noted in the MK-7622 group (16%) compared to placebo (6%), with cholinergic-related adverse events occurring in 21% of participants on MK-7622 versus 8% on placebo .
The trial was ultimately stopped for futility, indicating that MK-7622 did not meet its therapeutic endpoints.
Preclinical Studies
Preclinical investigations have provided insights into the pharmacological profile of MK-7622:
- Behavioral Convulsions: Studies demonstrated that MK-7622 induced severe behavioral convulsions in rodent models, raising concerns about its safety profile .
- Cognitive Function: In rodent assays such as novel object recognition tests, MK-7622 failed to enhance cognitive performance, contrasting with other M1 PAMs that lack intrinsic agonist activity .
- Comparison with Other PAMs: Unlike structurally distinct M1 PAMs like VU0453595, which enhanced cognitive function without inducing convulsions, MK-7622's agonist activity was linked to adverse effects and reduced efficacy .
Data Summary
Discussion
The biological activity of MK-7622 highlights the complexities involved in targeting muscarinic receptors for cognitive enhancement. While it was designed to improve cholinergic signaling and address cognitive deficits, clinical and preclinical findings suggest that its agonist properties may lead to significant adverse effects that overshadow potential benefits.
The failure of MK-7622 in clinical trials underscores the necessity for careful consideration of receptor modulation strategies, particularly the balance between enhancing receptor activity and avoiding overactivation that can lead to detrimental side effects.
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying MK7622's environmental persistence and transmission pathways?
- Methodological Answer :
- Environmental Sampling : Collect soil and water samples from diverse ecosystems (e.g., potting soil, thermal springs) to isolate this compound strains. Use selective media and genomic sequencing to confirm strain identity .
- Transmission Simulation : Design aerosolization experiments to mimic dust inhalation pathways. Measure this compound viability under varying humidity and temperature conditions using colony-forming unit (CFU) assays .
- Comparative Analysis : Apply Pulse Field Gel Electrophoresis (PFGE) to compare environmental and clinical this compound isolates. Cluster strains based on genomic similarities to assess transmission routes .
Table 1 : Experimental Models for this compound Environmental Studies
Q. How to design a controlled study to evaluate this compound's role in host-pathogen interactions?
- Methodological Answer :
- In Vitro Models : Use epithelial cell lines to assess this compound adhesion and invasion. Quantify intracellular survival rates via gentamicin protection assays and fluorescence microscopy .
- In Vivo Models : Employ murine models to study systemic infection. Monitor bacterial load in organs (e.g., lungs, spleen) using quantitative PCR (qPCR) and histopathology .
- Virulence Factor Screening : Perform knockout mutagenesis on this compound genes encoding eukaryotic-like proteins. Compare mutant and wild-type strains in infection assays to identify critical virulence factors .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's environmental prevalence and low clinical incidence?
- Methodological Answer :
- Hypothesis Testing : Test if environmental this compound strains lack virulence markers present in clinical isolates. Use whole-genome sequencing (WGS) to identify genomic islands or single-nucleotide polymorphisms (SNPs) unique to pathogenic strains .
- Host Susceptibility Studies : Investigate host immune responses using cytokine profiling (e.g., IL-1β, TNF-α) in primary macrophages exposed to this compound. Correlate immune evasion mechanisms with strain pathogenicity .
- Statistical Modeling : Apply logistic regression to environmental and epidemiological data to identify confounding variables (e.g., host comorbidities, climatic factors) influencing infection rates .
Q. What methodologies are effective for analyzing this compound's impact on epigenetic regulation in host cells?
- Methodological Answer :
- DNA Methylation Profiling : Use bisulfite sequencing to compare methylation patterns (CG, CHG, CHH contexts) in host cells before and after this compound exposure. Validate findings with CRISPR-Cas9-mediated methylation editing .
- Transposon Activity Assays : In germline stem cells, modulate heat stress conditions and quantify transposon mobility via qPCR. Link this compound-induced epigenetic changes to transposon silencing efficiency .
- Multi-Omics Integration : Combine chromatin immunoprecipitation (ChIP-seq) for histone modifications with RNA-seq to map this compound-induced epigenetic dysregulation pathways .
Table 2 : Advanced Methodologies for Epigenetic Studies
Q. Guidelines for Data Presentation and Reproducibility
- Data Tables : Follow journal-specific formatting (e.g., Roman numerals for tables, footnotes for abbreviations) .
- Statistical Rigor : Report means with standard deviations (SD) or confidence intervals (CI). Justify precision (e.g., "0.25 ± 0.03 CFU/mL" reflects instrument accuracy) .
- Ethical Compliance : Declare data ownership and conflicts of interest. Retain raw datasets for 5–10 years to facilitate reproducibility .
特性
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQLZBJFOGEEO-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227923-29-6 | |
Record name | MK-7622 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-7622 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12897 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-7622 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。